4-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-6-(morpholin-4-yl)-1,3,5-triazin-2-amine
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Overview
Description
4-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-6-(morpholin-4-yl)-1,3,5-triazin-2-amine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a benzodioxole ring, a piperazine moiety, a morpholine ring, and a triazine core. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry, pharmacology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-6-(morpholin-4-yl)-1,3,5-triazin-2-amine typically involves multiple steps:
Formation of Benzodioxole Ring: The benzodioxole ring can be synthesized by cyclization of catechol with formaldehyde under acidic conditions.
Piperazine Derivative Formation: The benzodioxole derivative is then reacted with piperazine in the presence of a suitable base to form the piperazine moiety.
Triazine Core Formation: The triazine core is synthesized by reacting cyanuric chloride with morpholine under controlled temperature conditions.
Final Coupling: The final step involves coupling the piperazine derivative with the triazine core using a suitable coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the triazine core, potentially leading to the formation of dihydrotriazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperazine and morpholine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydrotriazine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound is studied for its potential as a biochemical probe. It can interact with various biological targets, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic properties. It has shown promise as an inhibitor of certain enzymes and receptors, making it a candidate for drug development in areas such as oncology and neurology.
Industry
In the industrial sector, the compound is used in the development of advanced materials. Its unique structural properties make it suitable for applications in polymer science and nanotechnology.
Mechanism of Action
The mechanism of action of 4-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-6-(morpholin-4-yl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. The compound can form direct interactions with active-site residues of enzymes, particularly cysteine residues, leading to inhibition of enzyme activity. This interaction is facilitated by the unique structural features of the compound, which allow it to fit into the active site of the enzyme and form stable complexes.
Comparison with Similar Compounds
Similar Compounds
- 1-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-1H-indole-2,3-dione
- 3-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]carbonyl}-6,7-dimethoxy-2H-chromen-2-one
- 5-Chloromethyl-1,3-benzodioxole
Uniqueness
Compared to similar compounds, 4-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-6-(morpholin-4-yl)-1,3,5-triazin-2-amine stands out due to its triazine core, which imparts unique chemical and biological properties
Properties
Molecular Formula |
C20H27N7O3 |
---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
4-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-6-morpholin-4-yl-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C20H27N7O3/c21-19-22-18(23-20(24-19)27-7-9-28-10-8-27)13-26-5-3-25(4-6-26)12-15-1-2-16-17(11-15)30-14-29-16/h1-2,11H,3-10,12-14H2,(H2,21,22,23,24) |
InChI Key |
YOWREYHALLAAPK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)CC4=NC(=NC(=N4)N5CCOCC5)N |
Origin of Product |
United States |
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